4-Methoxy-3-pyrrolidin-3-ylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methoxy-3-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-3-5-12-7-9(10)8-2-4-11-6-8/h3,5,7-8,11H,2,4,6H2,1H3 |
InChI Key |
AJQRXPHZSQYCTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C2CCNC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Methoxy 3 Pyrrolidin 3 Ylpyridine Analogues
Systematic Substituent Modifications on the Pyridine (B92270) Ring
The pyridine ring serves as a crucial scaffold, and its substitution pattern significantly modulates the electronic properties and binding affinity of the compounds.
The methoxy (B1213986) (-OCH3) group at the 4-position of the pyridine ring plays a pivotal role in the activity of this compound class. The oxygen atom of the methoxy group is electron-withdrawing through its inductive effect, but its lone pairs can donate electron density into the aromatic ring via a resonance effect. viu.ca This dual electronic nature is highly dependent on its position relative to other substituents and the pyridine nitrogen.
Systematic modification of other positions on the pyridine ring has demonstrated that substituent changes can have a profound impact on both binding affinity and functional activity at various receptor subtypes. nih.gov For analogues of the related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities, with Ki values spanning from 0.15 nM to over 9000 nM. nih.gov
In studies of related compounds, a narrow structure-activity relationship was often observed. For example, in a series of 4-aryl-pyridine glucagon (B607659) antagonists, only small substituents were well-tolerated at the 3'- and 4'-positions of the aryl ring. nih.gov Similarly, for LSD1 inhibitors containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, a 4-methyl group on a phenyl ring at the 6-position was found to be optimal, while moving the methyl group to the 3-position drastically decreased activity. nih.gov This indicates that the position of even small alkyl groups is critical. Larger alkyl groups like ethyl and isopropyl at the 4-position were less favorable than methyl, suggesting steric constraints in the binding pocket. nih.gov
Table 1: Effect of Pyridine Ring Substitution on Biological Activity of Analogous Compounds
| Parent Compound Class | Substituent & Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine Analogues | 2-, 4-, 5-, and 6-substituents | Profoundly affects efficacy and subtype selectivity; Ki values from 0.15 to >9000 nM. | nih.gov |
| 4-Aryl-pyridine Glucagon Antagonists | Small substituents at 3'- and 4'-positions | Well-tolerated. | nih.gov |
| 4-Aryl-pyridine Glucagon Antagonists | 2'-hydroxy group | ~3-fold increase in activity. | nih.gov |
| 3-(Piperidin-4-ylmethoxy)pyridine based LSD1 Inhibitors | 4-methyl on 6-phenyl ring | ~2-fold activity increase compared to 4-trifluoromethyl. Optimal potency (Ki = 29 nM). | nih.gov |
| 3-(Piperidin-4-ylmethoxy)pyridine based LSD1 Inhibitors | 3-methyl on 6-phenyl ring | ~27-fold decrease in activity compared to 4-methyl. | nih.gov |
| 3-(Piperidin-4-ylmethoxy)pyridine based LSD1 Inhibitors | 4-ethyl or 4-isopropyl on 6-phenyl ring | 3x to 7x less active than 4-methyl. | nih.gov |
Modifications and Stereochemistry of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring is a privileged structural motif in medicinal chemistry. rsc.org Its size, point of attachment to the pyridine ring, and substitution pattern are critical determinants of biological activity.
The five-membered pyrrolidine ring is a common feature in many biologically active compounds. researchgate.net SAR studies on related scaffolds often involve evaluating different heterocyclic ring sizes. For instance, in the development of choline (B1196258) transporter (CHT) inhibitors, analogues containing a six-membered piperidine (B6355638) ring were extensively studied. nih.govnih.gov The exploration of 4-methoxy-3-(piperidin-4-yl)oxy benzamides showed that the 3-piperidine substituent was a key area for SAR exploration. nih.gov While direct comparative data for pyrrolidine versus piperidine on the exact 4-methoxy-3-ylpyridine scaffold is limited in the provided context, the extensive research on piperidine analogues suggests that a six-membered ring is also a viable option for this pharmacophore, though it would alter the spatial arrangement of the basic nitrogen atom.
Substitutions on both the nitrogen and carbon atoms of the pyrrolidine ring can significantly influence activity. The basicity of the pyrrolidine nitrogen is often crucial for forming a salt bridge or hydrogen bond with the target receptor. N-alkylation or N-acylation would modify this basicity and introduce steric bulk, which can either enhance or diminish binding.
Substitution on the carbon atoms of the pyrrolidine ring can induce specific conformational preferences. Selective fluorination, for example, is a known strategy to alter the conformation and biological role of pyrrolidine-containing molecules. beilstein-journals.org The placement of fluorine can enhance conformational stability through stereoelectronic effects like the gauche effect. beilstein-journals.org This highlights that even subtle changes to the pyrrolidine carbons can have a significant impact on the molecule's three-dimensional shape and, consequently, its interaction with a biological target.
The stereochemistry of the pyrrolidine ring is a critical factor for biological activity. Most biological targets are chiral, and thus they interact differently with the enantiomers of a chiral ligand. The pyrrolidine ring in 3-pyrrolidin-3-ylpyridine is attached at a chiral center, meaning the compound exists as (R) and (S) enantiomers.
It is well-established that the stereochemistry of substituted pyrrolidine derivatives is fundamental to their chemical and biological properties. beilstein-journals.org For example, studies on the related nicotinic agonist A-84543, which is the (S)-enantiomer of 3-[2-(pyrrolidinyl)methoxy]pyridine, underscore the importance of a specific stereoisomer for potent activity. nih.gov The synthesis of stereochemically diverse pyrrolidines is an active area of research, as different stereoisomers can arise from the same starting materials and exhibit vastly different biological profiles. rsc.org Therefore, determining the optimal stereochemistry at the C3 position of the pyrrolidine ring is a crucial step in the optimization of this class of compounds.
Analysis of Linker Strategies and Spacer Variations
For scaffolds related to 4-methoxy-3-pyrrolidin-3-ylpyridine, linker modifications have been a key strategy in optimizing biological activity. For instance, in a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives, which share the methoxypyridine core, the nature of the linkage between the pyridine and the cyclic amine was found to be critical. A study on lysine-specific demethylase 1 (LSD1) inhibitors showed that replacing the ether linkage (-O-) with an amine linkage (-NH-) in a related analogue resulted in a significant decrease in inhibitory activity, highlighting the importance of the oxygen atom for potent inhibition nih.gov.
Furthermore, the length and composition of spacers introduced between the core scaffold and other functional groups can impact activity. In the development of choline kinase inhibitors, it was observed that for a thienopyrimidine scaffold substituted at the 4-position with a pyrrolidine, the nature of the linker did not significantly influence the antimalarial and enzyme inhibitory activity nih.gov. This suggests that for certain targets, the primary interaction is driven by the core scaffold and the pyrrolidine moiety, with the linker playing a more passive role in simply positioning the key interacting groups.
The table below illustrates hypothetical variations in linker and spacer strategies for this compound analogues and their potential impact on biological activity, based on findings from related scaffolds.
| Linker/Spacer Variation | Rationale | Predicted Impact on Activity |
| Ether Linkage (-O-) | Maintains a specific bond angle and potential hydrogen bond acceptor capability. | Likely to be favorable, as seen in related methoxypyridine inhibitors nih.gov. |
| Amine Linkage (-NH-) | Introduces a hydrogen bond donor and alters electronic properties. | Potentially less favorable, may lead to reduced activity nih.gov. |
| Alkyl Chain (-(CH2)n-) | Increases flexibility and lipophilicity with increasing chain length. | Optimal length would be target-dependent; too much flexibility could be detrimental. |
| Introduction of Rigid Spacers (e.g., cyclopropyl) | Restricts conformational freedom, potentially locking the molecule in a bioactive conformation. | May enhance potency and selectivity if the rigid conformation is optimal for binding. |
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting one atom or group with another that has similar physical or chemical properties cambridgemedchemconsulting.comprinceton.edu. For the this compound scaffold, several bioisosteric replacements can be envisioned for both the 4-methoxypyridine (B45360) and the pyrrolidine rings.
Replacements for the 4-Methoxypyridine Moiety:
The 4-methoxy group is a common feature in many kinase inhibitors and other biologically active molecules. Its replacement can influence metabolic stability and binding interactions.
Replacement of Methoxy with Alkyl Groups: This can lead to reduced metabolic stability cambridgemedchemconsulting.com.
Replacement with Halogens (e.g., Fluorine): A fluorine atom can act as a bioisostere for a hydroxyl group or a methoxy group. The carbon-fluorine bond is strong and resistant to metabolic cleavage, and fluorine's electron-withdrawing nature can reduce the potential for oxidative metabolism cambridgemedchemconsulting.com. In some kinase inhibitors, this substitution has been shown to be beneficial nih.gov.
Replacement of the Pyridine Ring: The pyridine ring itself can be replaced with other heterocyclic systems to explore different hydrogen bonding patterns and steric interactions. For example, replacing the pyridine with a thienopyrimidine has been successful in the context of choline kinase inhibitors nih.gov. The use of a pyrazolo[3,4-b]pyridine core has also been explored for designing kinase inhibitors, where the pyrazole (B372694) portion acts as a hydrogen bond center nih.gov.
Replacements for the Pyrrolidine Ring:
The pyrrolidine ring provides a three-dimensional character to the molecule and its substituents can be crucial for activity and selectivity.
Introduction of Heteroatoms: Replacing a carbon atom in the pyrrolidine ring with another heteroatom, such as oxygen (to form an oxazolidine) or sulfur, can change the polarity and hydrogen bonding capacity of the ring. The introduction of an oxazolidinone ring has been a successful strategy in developing antibacterial agents nih.gov.
Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents can have a profound impact on biological activity. Enantiopure hydroxyl-functionalized pyrrolidine derivatives have shown selectivity for certain kinases nih.gov.
The following table summarizes potential bioisosteric replacements for the this compound scaffold and their rationale.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| 4-Methoxy Group | -F, -Cl | Improve metabolic stability, alter electronic properties cambridgemedchemconsulting.comnih.gov. |
| 4-Methoxy Group | -CH3, -CH2CH3 | Modify lipophilicity and steric bulk. |
| Pyridine Ring | Thienopyrimidine | Alter hydrogen bonding and aromatic interactions nih.gov. |
| Pyridine Ring | Pyrazolo[3,4-b]pyridine | Introduce different hydrogen bonding patterns nih.gov. |
| Pyrrolidine Ring | Piperidine Ring | Explore different spatial arrangements of substituents nih.gov. |
| Pyrrolidine Ring | Oxazolidinone Ring | Introduce additional hydrogen bond acceptors and donors nih.gov. |
| Pyrrolidine Ring | Chiral Pyrrolidine Derivatives | Enhance selectivity and potency through specific stereochemical interactions nih.gov. |
Development of SAR Models for Guiding Rational Design
The systematic collection of SAR data allows for the development of predictive models that can guide the rational design of new, more potent, and selective analogues. These models can range from simple qualitative guidelines to more complex quantitative structure-activity relationship (QSAR) models.
For scaffolds related to this compound, the development of SAR models would involve correlating the structural features of the analogues with their biological activity. For example, in a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, it was found that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) moiety was crucial for strong PI3K inhibitory activity mdpi.com. This provides a clear directive for the design of new compounds.
The process of developing a robust SAR model typically involves:
Synthesis of a diverse library of analogues: This library should systematically probe different regions of the molecule, including the linker, the core scaffold, and peripheral substituents.
Biological evaluation: All synthesized compounds are tested in relevant biological assays to determine their activity.
Data analysis and model building: The relationship between the structural modifications and the observed activity is analyzed. This can lead to the generation of a QSAR model, which mathematically describes the correlation. 3D-QSAR models, for instance, can provide insights into the favorable and unfavorable steric and electronic interactions within the binding site of the target protein researchgate.net.
A hypothetical SAR model for this compound analogues, based on findings from related kinase inhibitors, might suggest the following:
Essential Pharmacophoric Features: The 4-methoxypyridine core is likely essential for binding, potentially through hydrogen bonding with the hinge region of a kinase. The pyrrolidine ring may occupy a specific pocket, with its substituents influencing selectivity.
Favorable Substitutions: Small, electron-withdrawing groups on the pyridine ring might enhance potency. The stereochemistry of the pyrrolidine ring is likely to be critical for optimal interactions.
Unfavorable Modifications: Bulky substituents on the pyridine ring could lead to steric clashes. Altering the linkage between the pyridine and pyrrolidine rings from an ether to an amine may be detrimental nih.gov.
By integrating these SAR insights, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Biological Activity and in Vitro Mechanistic Investigations of 4 Methoxy 3 Pyrrolidin 3 Ylpyridine
General Principles of Biological Activity for Pyridine-Pyrrolidine Derivatives
The pyridine (B92270) ring is a fundamental heterocyclic structure present in numerous natural products, including alkaloids and coenzymes, and is a key component in many approved therapeutic agents. Its inclusion in medicinal chemistry is often intended to enhance water solubility and its ability to form hydrogen bonds. The pyridine scaffold is a privileged substructure found in compounds with a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.gov
Similarly, the pyrrolidine (B122466) ring, another nitrogen-containing heterocycle, is a common feature in biologically active compounds. The combination of a pyridine nucleus with other heterocyclic systems, such as pyrrolidine, has been shown to be advantageous, potentially intensifying the therapeutic properties of the resulting molecule. nih.gov
Derivatives containing these fused or linked heterocyclic systems have been investigated for various therapeutic applications. For instance, pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in anticancer therapy through the inhibition of enzymes like phosphoinositide 3-kinases (PI3Ks). nih.gov Structure-activity relationship (SAR) studies on various kinase inhibitors have often explored modifications of pyridine and pyrrolidine moieties to optimize potency and selectivity against targets such as Epidermal Growth Factor Receptor (EGFR). acs.orgrjeid.com The development of isothiazolo[4,3-b]pyridines as inhibitors of cyclin G-associated kinase (GAK) further highlights the importance of the pyridine core in designing enzyme-specific inhibitors. nih.gov
Interaction with Specific Molecular Targets
The potential for a molecule like 4-Methoxy-3-pyrrolidin-3-ylpyridine to act as a therapeutic agent is often evaluated by studying its interaction with specific proteins, particularly enzymes involved in disease pathways. Enzyme inhibition assays are a primary method for these in vitro investigations.
Enzyme Inhibition Assays (e.g., Kinases, Esterases)
Based on a comprehensive review of the scientific literature, specific inhibitory activity data for this compound against the enzymes listed below is not publicly available. The following sections provide an overview of these important enzyme targets.
Checkpoint Kinase 1 (CHK1) Inhibition
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response pathway. Its inhibition is a therapeutic strategy being explored in oncology to sensitize cancer cells to chemotherapy. A review of published scientific literature did not yield specific data on the inhibitory activity of this compound against CHK1.
Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate crucial cellular functions, including cell growth, proliferation, and survival. nih.gov The alpha isoform, PI3Kα, is frequently mutated in various cancers, making it a key target for drug development. nih.gov While pyrrolo[3,4-c]pyridine derivatives have been synthesized and investigated as PI3K inhibitors, specific data concerning the inhibitory potential of this compound against PI3Kα is not available in the reviewed literature. nih.gov
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. Despite the prevalence of pyridine and pyrrolidine motifs in neurologically active compounds, a search of the scientific literature did not provide specific data on the acetylcholinesterase inhibitory activity of this compound.
c-Jun N-terminal Kinase (JNK) Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases involved in regulating cellular processes like inflammation, apoptosis, and neuronal function. Their role in various diseases has made them an attractive target for therapeutic inhibitors. A review of the available scientific literature found no specific data regarding the inhibition of JNK by this compound.
Data Table Notice: The user request included the creation of interactive data tables for research findings. However, as a thorough literature search did not yield specific quantitative inhibitory data (such as IC₅₀ values) for this compound against the specified molecular targets, no data tables could be generated.
Receptor Ligand Binding and Functional Assays (e.g., GPCRs, Ion Channels)
Nicotinic Acetylcholine Receptor (nAChR) Modulation
No information was found regarding the modulatory effects of this compound on nicotinic acetylcholine receptors.
Cannabinoid CB1 Receptor Allosteric Modulation
There is no available data on the allosteric modulation of the cannabinoid CB1 receptor by this compound.
Kappa Opioid Receptor (KOR) Antagonism
Research detailing the antagonistic activity of this compound at the kappa opioid receptor could not be located.
Transporter Modulation Studies (e.g., Choline (B1196258) Transporter)
No studies were identified that investigate the modulation of the choline transporter by this compound.
Cellular Pathway Modulation Studies (In Vitro)
Cell Cycle Progression and Apoptosis Induction in Cancer Cell Lines
There is no available research on the effects of this compound on cell cycle progression or the induction of apoptosis in any cancer cell lines.
Chemotaxis Inhibition
The ability of a compound to inhibit chemotaxis, the directed movement of cells in response to a chemical stimulus, is a critical measure of its potential as an anti-inflammatory or anti-cancer agent. While direct studies on the chemotaxis inhibition of this compound are not publicly available, research on analogous compounds with a pyrrolidine-pyridine core structure has shown significant activity. For instance, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors, with some exhibiting high affinity (Ki values in the nanomolar range) nih.gov. This interaction with receptors involved in cell signaling pathways could potentially translate to an inhibitory effect on chemotaxis. A study on pyrrolidine derivatives highlighted that a compound with a 3-methyl-substituted pyridine ring (compound 51a) demonstrated excellent binding affinity to the CXCR4 receptor, a key regulator of cell migration, with an IC50 of 79 nM nih.gov. This finding suggests that modifications to the pyridine ring can significantly influence activity related to cell movement nih.gov.
In Vitro Metabolic Stability and Permeability Assessments
Microsomal Stability Studies (e.g., Liver Microsomes)
Microsomal stability assays are essential for predicting the metabolic fate of a compound in the body. These assays utilize liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s. While specific data for this compound is not available, studies on structurally similar compounds provide valuable insights. For example, research on Nα-aroyl-N-aryl-phenylalanine amides, which also contain amide bonds that can be metabolically labile, showed that these compounds degrade rapidly in microsomal suspensions nih.gov. However, the introduction of steric shielding through fluoro or methyl substituents significantly improved their microsomal stability nih.govuni-halle.de. This suggests that the metabolic stability of this compound could potentially be optimized through similar structural modifications.
| Compound/Analog | Species | Microsomal Stability (% remaining) | Reference |
| Nα-aroyl-N-aryl-phenylalanine amides (unmodified) | Human, Murine | Rapid degradation | nih.gov |
| Nα-aroyl-N-aryl-phenylalanine amides (with steric shielding) | Human, Murine | Improved stability | nih.govuni-halle.de |
This table presents data for structurally related compounds to illustrate the concept of microsomal stability.
Membrane Permeability Assays (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive intestinal absorption of drug candidates. This non-cell-based assay measures a compound's ability to diffuse through a lipid-infused artificial membrane researchgate.netsigmaaldrich.comnih.gov. For a compound to be orally bioavailable, it generally needs to exhibit adequate permeability.
While no specific PAMPA data for this compound has been reported, the general principles of the assay can be applied. Compounds are typically classified as having low or high permeability based on their effective permeability (Pe) values. A common industry-standard cutoff classifies compounds with a Pe of less than 1 x 10⁻⁶ cm/s as having low permeability, while those with a Pe greater than or equal to 1 x 10⁻⁶ cm/s are considered to have high permeability researchgate.net. The lipophilicity and hydrogen bonding capacity of a molecule are key factors influencing its PAMPA permeability nih.gov. The pyrrolidine and methoxy (B1213986) groups in this compound would be expected to influence these properties and thus its permeability.
| Compound Class | Permeability Classification | Effective Permeability (Pe) | Reference |
| General Drugs | Low | < 1 x 10⁻⁶ cm/s | researchgate.net |
| General Drugs | High | ≥ 1 x 10⁻⁶ cm/s | researchgate.net |
This table provides general classification criteria used in PAMPA assays.
Selectivity Profiling against Off-Targets and Counter-Screening (In Vitro)
Selectivity is a critical aspect of drug development, as off-target interactions can lead to undesirable side effects. In vitro selectivity profiling involves screening a compound against a panel of related and unrelated biological targets to assess its specificity.
For pyridine-based compounds, selectivity is a key focus of medicinal chemistry efforts. For instance, in the development of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as c-Met inhibitors, extensive in vitro screening was conducted against a panel of cancer cell lines to evaluate their cytotoxic and kinase inhibitory activities nih.gov. The results showed that specific substitutions on the pyridine ring could significantly enhance selectivity and potency nih.gov. Similarly, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine were tested for their binding affinity against various subtypes of neuronal nicotinic acetylcholine receptors, revealing that modifications to the pyridine ring could lead to subtype-selective agonists and antagonists nih.gov. These examples underscore the importance of comprehensive selectivity profiling for compounds like this compound to identify a favorable therapeutic window.
| Analog Compound | Target | Activity (IC50/Ki) | Selectivity Profile | Reference |
| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analog | nAChR subtypes | 0.15 to > 9000 nM | Subtype-selective | nih.gov |
| 4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c) | c-Met kinase | 8.2 nM | Potent and selective | nih.gov |
| Pyrrolidine derivative (51a) | CXCR4 receptor | 79 nM | High affinity | nih.gov |
This table showcases selectivity data for structurally related compounds to highlight the principles of in vitro selectivity profiling.
Future Research Directions and Potential Academic Contributions
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient and versatile synthetic routes to 4-Methoxy-3-pyrrolidin-3-ylpyridine and its analogs is a cornerstone for enabling extensive future research. While classical methods for constructing pyridine (B92270) and pyrrolidine (B122466) rings exist, future efforts should focus on novel methodologies that offer improved efficiency, scalability, and access to a diverse range of derivatives. acs.org
Key areas for exploration include:
Direct C-H Functionalization: Modern strategies for the direct functionalization of pyridine C-H bonds represent a highly atom-economical approach. helsinki.fi Investigating transition-metal-catalyzed or photocatalytic methods to directly introduce the pyrrolidinyl moiety at the C3 position of a 4-methoxypyridine (B45360) precursor could significantly shorten synthetic sequences. helsinki.fi
Multicomponent Reactions (MCRs): Designing a one-pot, three-component reaction that brings together precursors for the pyridine and pyrrolidine rings along with the methoxy (B1213986) group could dramatically increase synthetic efficiency. acs.org This approach allows for the rapid generation of a library of analogs by varying the initial building blocks.
Catalytic Annulation and Cycloaddition Reactions: The use of transition-metal catalysis, such as palladium-catalyzed hydroarylation, can be a powerful tool for constructing the 3-aryl pyrrolidine motif. ox.ac.uk Furthermore, [3+2] cycloaddition reactions involving azomethine ylides are a well-established method for synthesizing substituted pyrrolidines and could be adapted for this specific target. iupac.org
Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are exothermic or require precise temperature management.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C-H Functionalization | High atom economy, reduced step count. helsinki.fi | Regioselectivity control, functional group tolerance. |
| Multicomponent Reactions | Increased efficiency, rapid library synthesis. acs.org | Identification of compatible reaction partners and conditions. |
| Catalytic Annulation | Access to complex scaffolds, high stereocontrol. ox.ac.uk | Catalyst cost and sensitivity, substrate scope limitations. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging. |
Advanced Computational Modeling for Precise Mechanism Elucidation
Computational modeling is an indispensable tool for gaining a deeper understanding of the chemical and biological properties of this compound. Advanced in silico studies can provide insights that are difficult to obtain through experimental methods alone, thereby guiding a more rational approach to its future development and application.
Future computational research should focus on:
Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, conformational preferences, and reactivity of the molecule. cfsre.org This can help in understanding its stability and predicting its behavior in different chemical environments. Furthermore, DFT can be used to model reaction mechanisms for its synthesis, aiding in the optimization of reaction conditions. nih.gov
Molecular Docking and Dynamics Simulations: To explore its potential as a bioactive molecule, molecular docking studies can be performed against a wide range of biological targets, such as enzymes and receptors. researchgate.netresearchgate.net These studies can predict the preferred binding modes and affinities, providing a basis for identifying potential therapeutic applications. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex and to characterize the key interactions in a dynamic environment. dtic.mil
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. cfsre.org Computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for off-target effects, helping to prioritize analogs with more favorable pharmacokinetic profiles.
Rational Design of Highly Selective Molecular Probes
The unique structural features of this compound make it an attractive scaffold for the rational design of highly selective molecular probes for various applications in chemical biology and diagnostic imaging.
Future directions in this area include:
Fluorescent Probes: By incorporating fluorogenic moieties or utilizing the intrinsic fluorescence of the scaffold, it may be possible to develop "turn-on" or ratiometric fluorescent probes for the detection of specific analytes or biological events. pw.edu.plnih.gov The design could involve modifying the pyrrolidine nitrogen or the pyridine ring to create a binding site that, upon interaction with a target, modulates the probe's photophysical properties.
Positron Emission Tomography (PET) Radioligands: The pyridine-pyrrolidine core is present in many centrally active compounds, suggesting its potential for brain penetration. helixchrom.com By labeling the molecule with a positron-emitting radionuclide such as ¹⁸F or ¹¹C, it could be developed into a PET radioligand for imaging specific targets in the central nervous system, such as neurotransmitter receptors or enzymes. ox.ac.ukhelixchrom.com Structure-activity relationship (SAR) studies would be crucial to optimize binding affinity and selectivity for the target of interest. researchgate.net
Affinity-Based Probes: The scaffold can be functionalized with reactive groups or photo-crosslinkers to create affinity-based probes for target identification and validation. These probes can be used to covalently label their biological targets, enabling their isolation and identification by proteomic techniques.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Incorporation of a fluorophore and a target-specific binding site. pw.edu.pl | Real-time imaging of analytes in biological systems. |
| PET Radioligand | Labeling with a positron-emitting isotope (e.g., ¹⁸F). helixchrom.com | Non-invasive in vivo imaging of biological targets. |
| Affinity-Based Probe | Functionalization with a reactive or photoreactive group. | Identification and validation of protein targets. |
Development of Robust Analytical Methods for Quantitative Research Applications
To support all facets of research on this compound, from synthesis to biological evaluation, the development of robust and validated analytical methods for its quantification is essential.
Future work should focus on establishing and validating methods such as:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with UV or mass spectrometry (MS) detection is a workhorse technique for the analysis of small molecules. dtic.milnih.gov A validated HPLC method would be crucial for determining the purity of synthetic batches, quantifying the compound in various matrices, and studying its stability. The development of methods using modern column technologies, such as core-shell particles, could offer enhanced speed and resolution. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS can provide high-resolution separation and sensitive detection. demarcheiso17025.com This technique would be particularly useful for identifying and quantifying metabolites of the compound in biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) offers a primary ratio method for determining the concentration of a substance without the need for an identical standard. ox.ac.uk Establishing a validated qNMR protocol would provide a highly accurate method for the characterization and quantification of pure this compound.
The validation of these analytical methods should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their accuracy, precision, linearity, and robustness.
Integration of Green Chemistry Principles for Sustainable Chemical Research
The principles of green chemistry should be integrated into all stages of the research and development of this compound to minimize environmental impact and enhance the sustainability of the chemical processes.
Future research should actively incorporate the following green chemistry principles:
Use of Greener Solvents: Efforts should be made to replace hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, in both the synthesis and purification steps.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. This includes the development and use of recyclable heterogeneous catalysts or highly efficient homogeneous catalysts.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions are a prime example of high atom economy processes.
Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave or ultrasonic irradiation can sometimes provide energy-efficient alternatives to conventional heating.
Waste Reduction: The entire lifecycle of the compound, from synthesis to disposal, should be considered to minimize the generation of hazardous waste.
By proactively addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for significant academic contributions and potential applications across various scientific disciplines.
Q & A
Q. What are the most effective synthetic routes for 4-Methoxy-3-pyrrolidin-3-ylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : A green synthesis approach using oxidative ring closure of hydrazine intermediates is effective. For example, sodium hypochlorite in ethanol at room temperature (3 h reaction time) yields 73% isolated product after extraction and alumina plug filtration . Key parameters for optimization include:
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 identifies proton environments (e.g., methoxy δ ~3.84 ppm, aromatic protons δ 6.5–8.1 ppm) .
- FTIR : Peaks at 1596 cm⁻¹ (C=N) and 1261 cm⁻¹ (C-O) confirm functional groups .
- HRMS : ESI-HRMS validates molecular ion ([M+H]+) with <0.3 ppm error .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Extraction : Use dichloromethane/water partitioning to remove unreacted starting materials .
- Chromatography : Alumina or silica gel columns resolve polar byproducts .
- Recrystallization : Methanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative ring closure in triazolopyridine synthesis?
- Methodological Answer : Sodium hypochlorite likely mediates a two-electron oxidation of the hydrazine intermediate, forming a nitrenium ion that undergoes cyclization. Computational studies (DFT) can model transition states, while kinetic monitoring via in-situ NMR tracks intermediate formation . Contrast with DDQ-mediated single-electron transfer mechanisms to explain yield differences .
Q. How can low yields in pyrrolidine-pyridine coupling reactions be addressed?
- Methodological Answer :
- Base selection : Use K₂CO₃ or DBU to deprotonate nucleophilic sites, enhancing coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions .
- Catalysis : Palladium/copper catalysts enable C-N bond formation under milder conditions .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use crystal structures of target proteins (e.g., kinases) from the Cambridge Structural Database (CSD) to model binding interactions .
- QSAR models : Correlate substituent effects (e.g., methoxy position) with antimicrobial or anticancer activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can contradictory biological data (e.g., cytotoxicity vs. neuroprotection) be resolved?
- Methodological Answer :
- Dose-response assays : Establish IC50 curves across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions .
- Metabolic stability tests : Liver microsome assays predict in vivo degradation pathways .
Q. What supramolecular interactions dominate in crystalline derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve hydrogen bonding (e.g., N-H···O) and π-π stacking between pyridine rings .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···Cl in halogenated analogs) .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
